4-Aminophenazone-d3, also known as 4-Aminoantipyrine-d3, is an isotopically labeled variant of 4-Aminophenazone (also known as Aminopyrine) (). The "d3" refers to the presence of three deuterium atoms (isotopes of hydrogen) at a specific location in the molecule. This isotopic labeling makes 4-Aminophenazone-d3 a valuable tool in scientific research, particularly in the field of proteomics.
Proteomics is the large-scale study of proteins, including their structure, function, interactions, and modifications. 4-Aminophenazone-d3 finds application in proteomic research due to its ability to act as an internal standard ().
An internal standard is a known compound added to a sample before analysis. It serves several purposes:
4-Aminophenazone-d3 is a deuterated derivative of 4-aminophenazone, a compound recognized for its analgesic, antipyretic, and anti-inflammatory properties. The chemical formula for 4-aminophenazone-d3 is C₁₁H₁₃D₃N₃O, with a molecular weight of approximately 207.26 g/mol. This compound is utilized primarily in research settings, particularly in pharmacokinetic studies due to its isotopic labeling, which allows for enhanced tracking and analysis in biological systems .
Research indicates that 4-aminophenazone-d3 retains biological activities similar to its non-deuterated counterpart. It exhibits:
The synthesis of 4-aminophenazone-d3 typically involves the following methods:
4-Aminophenazone-d3 is primarily used in:
Interaction studies involving 4-aminophenazone-d3 focus on its binding affinity and interactions with various biological targets. These studies reveal:
Several compounds share structural similarities with 4-aminophenazone-d3. Below is a comparison highlighting its uniqueness:
Compound | Structure Similarity | Unique Features |
---|---|---|
4-Aminophenazone | High | Non-deuterated; widely used as an analgesic |
Antipyrine | Moderate | Non-deuterated; known for antipyretic properties |
Phenazone | Moderate | Lacks amino group; primarily used as an analgesic |
4-Aminoantipyrine | High | Structural derivative; similar uses but different pharmacokinetics |